molecular formula C9H8ClNO B037455 2-chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 124467-36-3

2-chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No. B037455
M. Wt: 181.62 g/mol
InChI Key: GWDDFDLEOYOZLY-UHFFFAOYSA-N
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Description

2-chloro-7,8-dihydroquinolin-5(6H)-one is a chemical compound with a complex structure and a range of properties and applications in chemistry. The research focuses on its synthesis, molecular structure, and various properties.

Synthesis Analysis

  • Synthesis of novel chlorobismuthate(III) complexes, including compounds with hydroxyquinolinium, has been reported. These involve the formation of chains and bonding, which might be relevant to understanding the synthesis of similar compounds like 2-chloro-7,8-dihydroquinolin-5(6H)-one (Wang & Xu, 2008).
  • New forms of chloroquinolinone, such as 6-chloroquinolin-2(1H)-one, were synthesized, providing insights into the crystalline forms and synthesis methods applicable to similar compounds (Luo & Sun, 2014).

Molecular Structure Analysis

  • The molecular structures of chloroquinolinones have been characterized using methods like X-ray diffraction, providing a detailed understanding of their molecular geometry and arrangement (Murugavel et al., 2017).

Chemical Reactions and Properties

  • Various chloroquinolinones exhibit different chemical reactions and properties. For example, some show high activity in ethylene oligomerization, indicating their potential in catalytic processes (Yu et al., 2011).
  • The synthesis of derivatives of dihydroquinolinones has been reported, showcasing the versatility and reactivity of these compounds (Fındık et al., 2012).

Physical Properties Analysis

  • The physical properties of chloroquinolinone derivatives, including their crystalline forms and stability, have been studied, which are crucial for understanding the physical characteristics of 2-chloro-7,8-dihydroquinolin-5(6H)-one (Luo & Sun, 2014).

Chemical Properties Analysis

  • The chemical properties of chloroquinolinones, such as their reactivity and interactions with metal ions, have been explored. This includes the formation of complexes and the analysis of their stability and selectivity (Bordunov et al., 1996).

Scientific Research Applications

Antitubercular Activity

2-chloro-7,8-dihydroquinolin-5(6H)-one and its derivatives have shown promising results in antitubercular activity. Research has demonstrated the efficacy of various analogues of this compound in inhibiting Mycobacterium tuberculosis. For instance, certain substituted pyridines and dihydro-6H-quinolin-5-ones have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds displaying significant antitubercular properties (Kantevari et al., 2011). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and evaluated for antitubercular activity, showing some analogs with promising activity and lower cytotoxicity profiles (Marvadi et al., 2020).

Dual Inhibition of Tuberculosis and Influenza Virus

Some derivatives of 2-chloro-7,8-dihydroquinolin-5(6H)-one have been synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus. These compounds were evaluated for both antimycobacterial and antiviral activity, identifying several as potent antitubercular agents and one compound with a good selectivity index against influenza virus (Marvadi et al., 2019).

Chemical Synthesis and Characterization

There have been studies focused on the improved preparation methods for compounds like 7,8-dihydroquinoline-5(6H)-one, providing new methods for their formation (Huang & Hartmann, 1998). This research is crucial for enhancing the efficiency and yield of these compounds in laboratory settings.

Chemosensor for Cadmium

A study has characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential use in detecting cadmium concentrations in various environments (Prodi et al., 2001).

properties

IUPAC Name

2-chloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDDFDLEOYOZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343875
Record name 2-chloro-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7,8-dihydroquinolin-5(6H)-one

CAS RN

124467-36-3
Record name 2-chloro-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinolin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under nitrogen, 21.02 g (0.13 mol) of 7,8-dihydroquinoline-2,5(1H,6H)-dione were suspended in 100 ml of acetonitrile (anhydrous, <30 ppm H2O), and 135.28 ml (density 1.46 g/ml, 1.29 mol) of phosphorus oxychloride were added. The yellowish suspension was then heated to 75° C. and stirred at this temperature for 1.25 hours. The yellow clear solution was then cooled to room temperature, and 150 ml of toluene were added. The solution was then concentrated on a rotary evaporator to about 100 ml, and another 150 ml of toluene were added. The solution was then concentrated to dryness on a rotary evaporator. 300 ml of ethyl acetate were then added to the orange oil obtained. Subsequently, the solution was carefully (evolution of gas) added to 500 ml of saturated aqueous sodium bicarbonate solution and stirred for 15 min. The phases were separated and the aqueous phase was extracted with 200 ml of ethyl acetate. The combined organic phases were washed twice with 250 ml of water and once with 100 ml of saturated sodium chloride solution, dried over sodium sulphate, filtered and concentrated to dryness under reduced pressure. This gave 22.58 g (0.12 mmol, 96% of theory) of the target compound as a slightly yellowish solid.
Quantity
21.02 g
Type
reactant
Reaction Step One
Quantity
135.28 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 7,8-dihydroquinoline-2,5(1H,6H)-dione (1.5 g, 9.19 mmol) in acetonitrile (22 mL) was added dropwise phosphorous oxychloride (1.714 mL, 18.39 mmol). The resulting solution was heated to 100° C. and stirred for 2 h. The reaction was cooled to RT and poured into ice-cold water. After basifying the mixture with 2 M sodium hydroxide solution it was extracted with ethyl acetate (3×). After each extraction the pH of the aqueous phase was checked and if necessary adjusted by adding 1 M sodium hydroxide solution. The combined organic layers were dried over sodium sulfate, filtered, and evaporated to dryness. The crude was purified by flash chromatography (silica gel, cyclohexane/ethyl acetate) yielding a colourless solid. Amount 1.23 g. Yield 74%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.714 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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